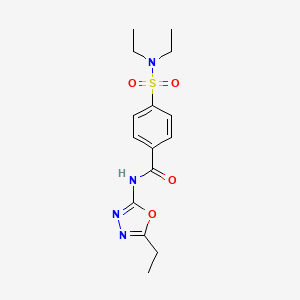

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOJXWCAKSXYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via sulfonation reactions, where diethylamine reacts with sulfonyl chlorides.

Coupling with Benzamide: The final step involves coupling the synthesized oxadiazole derivative with a benzamide precursor under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Anticholinesterase Activity

One of the primary applications of this compound is in the inhibition of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds containing the 1,3,4-oxadiazole moiety exhibit promising inhibitory effects against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). For instance, related compounds have demonstrated IC50 values indicating strong inhibition profiles, suggesting that modifications to the oxadiazole structure can enhance activity against these enzymes .

Antimicrobial Activity

Research has indicated that derivatives of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide possess antimicrobial properties. The presence of the sulfamoyl group enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways in pathogens. In vitro studies have shown varying degrees of efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, possibly through modulation of inflammatory mediators. Investigations into similar sulfamoyl-containing compounds have revealed their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes .

Case Study 1: Cholinesterase Inhibition

In a study examining the dual inhibition of hAChE and hBChE by various oxadiazole derivatives, this compound was found to exhibit significant inhibitory activity. The results indicated an IC50 value comparable to established drugs used for Alzheimer's treatment, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on synthesized derivatives revealed that certain modifications to the benzamide structure enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the diethylsulfamoyl group plays a critical role in improving the compound's interaction with bacterial targets .

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Variations in the Sulfamoyl Substituent

The sulfamoyl group (R₁-SO₂-NR₂R₃) is a critical pharmacophore in these compounds. Modifications here influence solubility, target binding, and metabolic stability:

Key Findings :

Modifications on the 1,3,4-Oxadiazole Ring

The 5-position of the oxadiazole ring is frequently modified to tune electronic and steric properties:

Key Findings :

Benzamide Ring Modifications

Substituents on the benzamide ring influence binding affinity and selectivity:

Key Findings :

Key Observations :

Physicochemical Data

Trends :

Antifungal Activity

Antibacterial Activity

- HSGN-235: Demonstrates MIC₉₀ of 2 μg/mL against Neisseria gonorrhoeae, attributed to trifluoromethyl-enhanced target binding .

Biological Activity

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that integrates a diethylsulfamoyl group with a 1,3,4-oxadiazole moiety. This structural combination has been investigated for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole ring is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

- Molecular Formula : C21H24N4O4S

- Molecular Weight : 428.5 g/mol

- CAS Number : 946306-25-8

Antioxidant Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown high radical scavenging activities in various assays. A study on related oxadiazole derivatives reported IC50 values as low as 0.05 mmol/L in ABTS assays, suggesting potent antioxidant capabilities .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. In particular, compounds with similar structures have demonstrated effective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, one study highlighted that certain benzothiazole derivatives with oxadiazole groups achieved up to 57% inhibition of COX-2 activity . This suggests that this compound may also exert similar effects.

Antimicrobial Activity

Compounds containing the oxadiazole structure are often evaluated for their antimicrobial properties. A related study synthesized several benzamide derivatives with oxadiazole moieties and tested them against various fungal strains. The results indicated strong antifungal activity against Botrytis cinerea and other pathogens, with some compounds outperforming standard antifungal agents . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

Case Study: Synthesis and Evaluation of Oxadiazole Derivatives

A comprehensive study focused on synthesizing a series of oxadiazole derivatives revealed their broad-spectrum biological activity. Among these compounds, those incorporating the diethylsulfamoyl group exhibited enhanced solubility and biological effectiveness. The study concluded that modifications to the oxadiazole structure could significantly influence biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.